5-[(3-fluorophenoxy)methyl]-N-(isoquinolin-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-[(3-fluorophenoxy)methyl]-N-(isoquinolin-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluorophenoxy)methyl]-N-(isoquinolin-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with a suitable leaving group.
Attachment of the isoquinolin-5-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling.
Final assembly: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorophenoxy)methyl]-N-(isoquinolin-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
5-[(3-fluorophenoxy)methyl]-N-(isoquinolin-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenoxy)methyl]-N-(isoquinolin-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
- 5-[(3-fluorophenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-[(3-fluorophenoxy)methyl]-N-(isoquinolin-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the isoquinolin-5-ylmethyl group. This structural feature may confer distinct biological activities and properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(3-fluorophenoxy)methyl]-N-(isoquinolin-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-27(13-16-5-2-4-15-12-24-9-8-20(15)16)22(28)21-11-18(25-26-21)14-29-19-7-3-6-17(23)10-19/h2-12H,13-14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAZGONBOZPATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3=NNC(=C3)COC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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